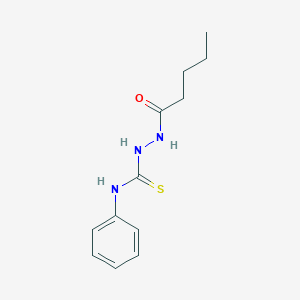![molecular formula C21H27NO4 B4138396 3-{[3-hydroxy-3-(4-propoxyphenyl)propyl]amino}-3-phenylpropanoic acid](/img/structure/B4138396.png)
3-{[3-hydroxy-3-(4-propoxyphenyl)propyl]amino}-3-phenylpropanoic acid
Vue d'ensemble
Description
3-{[3-hydroxy-3-(4-propoxyphenyl)propyl]amino}-3-phenylpropanoic acid, also known as AHPPA, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the category of beta-adrenergic receptor agonists and has been shown to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Biological Activities : Compounds including 3-{[3-hydroxy-3-(4-propoxyphenyl)propyl]amino}-3-phenylpropanoic acid have demonstrated anti-inflammatory and anticonvulsive activities. This was identified through the reduction of N-[β-(4-substituted benzoyl)ethyl]amino acids with sodium borohydride (Agababyan et al., 2013).
Chemical Synthesis and Resolution
- Absolute Configuration : The compound has been involved in the study for the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid. This helped establish the absolute configuration of related isomers through specific rotations and X-ray crystallography (Drewes et al., 1992).
- Chemo-enzymatic Route : The compound serves as a potential progenitor of optically pure antidepressant drugs like tomoxetine hydrochloride and fluoxetine hydrochloride. A chemo-enzymatic preparation method involving Porcine pancreas lipase as a biocatalyst was explored for its synthesis (Zhao et al., 2014).
Application in Peptide Synthesis
- Dipeptide Synthesis : The compound has been used in coupling reactions with N-carboxybenzyl α-amino acids, facilitating the synthesis of corresponding amides. This process highlights its role in peptide synthesis and the development of green synthetic methods (Ezawa et al., 2017).
PharmaceuticalResearch
- Antagonist Properties : The compound's derivative, 2-hydroxysaclofen, has been studied for its potential as an antagonist of GABA and baclofen at the GABAB receptor site. This highlights its relevance in the development of neuroactive drugs (Abbenante & Prager, 1992).
Enantioselective Synthesis
- Building Blocks for Polyamide : Derivatives of this compound have been used as building blocks for the synthesis of a chiral monomer, a precursor of AABB-type stereoregular polyamide. This research underscores its application in polymer chemistry (Gómez et al., 2003).
Anti-Inflammatory Applications
- Synthesis of Anti-inflammatory Acids : Its derivatives have been synthesized and evaluated for anti-inflammatory activity, showing significant potential. Molecular docking experiments were used to identify potential COX-2 inhibitors among its class (Dilber et al., 2008).
Microbial Metabolism Studies
- Stable Isotope Studies : The compound has been analyzed in studies of microbial metabolism, particularly in extremely thermophilic sulfur-dependent anaerobic archaeon cultures. This contributes to our understanding of microbial biochemistry and ecology (Rimbault et al., 1993).
Propriétés
IUPAC Name |
3-[[3-hydroxy-3-(4-propoxyphenyl)propyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-2-14-26-18-10-8-17(9-11-18)20(23)12-13-22-19(15-21(24)25)16-6-4-3-5-7-16/h3-11,19-20,22-23H,2,12-15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGRPYJQVDKWGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CCNC(CC(=O)O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-Hydroxy-3-(4-propoxyphenyl)propyl]amino}-3-phenylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4138314.png)
![2-(1-adamantyl)-N-({[3-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4138323.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-phenylpropanamide](/img/structure/B4138325.png)
![2-(1,3-benzodioxol-5-ylmethyl)-7-bromo-1-[4-(methylthio)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4138338.png)
![2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4138344.png)
![ethyl 4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B4138351.png)

![1-[4-(3-bromo-5-ethoxy-4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4138367.png)
![N-(4-butylphenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4138371.png)


![4-methoxy-N-[4-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4138391.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B4138418.png)
